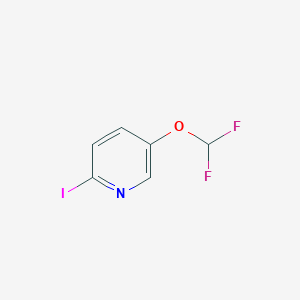

5-(Difluoromethoxy)-2-iodopyridine

Description

Properties

Molecular Formula |

C6H4F2INO |

|---|---|

Molecular Weight |

271.00 g/mol |

IUPAC Name |

5-(difluoromethoxy)-2-iodopyridine |

InChI |

InChI=1S/C6H4F2INO/c7-6(8)11-4-1-2-5(9)10-3-4/h1-3,6H |

InChI Key |

YEJIIJDWVMTYTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1OC(F)F)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Difluoromethoxy)-2-iodopyridine typically involves two key steps:

- Introduction of the difluoromethoxy (-OCF2H) group at the 5-position of a pyridine derivative.

- Selective iodination at the 2-position of the pyridine ring.

These steps can be conducted in different sequences depending on the starting materials and reagents available.

Difluoromethoxylation of Pyridine Derivatives

A widely reported method for installing the difluoromethoxy group on pyridine rings involves the difluoromethylation of hydroxy-substituted pyridines using difluorocarbene precursors.

- 2-Hydroxy-5-nitropyridine is converted to 2-(Difluoromethoxy)-5-nitropyridine in 83–90% yield by treatment with 2,2-difluoro-2-(fluorosulfonyl)acetic acid (Chen’s reagent) in acetonitrile at room temperature in the presence of sodium hydride (NaH).

- The reaction proceeds via generation of difluorocarbene (:CF2) from the reagent, which then reacts with the phenolate ion formed from the hydroxy-pyridine under basic conditions.

- This leads to an intermediate aryloxyfluoromethane carbene, which ultimately forms the difluoromethoxy substituent.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Hydroxy-5-nitropyridine | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid + NaH | MeCN, rt, 30 min | 2-(Difluoromethoxy)-5-nitropyridine | 83–90 |

Combined Synthetic Route to 5-(Difluoromethoxy)-2-iodopyridine

A plausible synthetic route to 5-(Difluoromethoxy)-2-iodopyridine involves:

- Starting from 2-hydroxy-5-iodopyridine or 2-amino-5-iodopyridine.

- Conversion of the hydroxy group to difluoromethoxy via difluoromethylation using Chen’s reagent and NaH.

- Alternatively, iodination can be performed after difluoromethoxylation if the starting pyridine bears the hydroxy group.

The choice of sequence depends on substrate availability and desired regioselectivity.

Reaction Mechanism and Optimization

Difluoromethylation Mechanism

- The reaction starts with base-mediated deprotonation of the phenol (hydroxy-pyridine) to form a phenolate ion.

- Simultaneously, bromo(difluoro)acetic acid or Chen’s reagent generates difluorocarbene (:CF2) under basic conditions.

- The phenolate ion attacks the electrophilic difluorocarbene, forming an aryloxyfluoromethane intermediate.

- Subsequent steps involve elimination of KF and protonation to yield the difluoromethoxy product.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic substitution under transition-metal catalysis. This reactivity enables the introduction of diverse functional groups.

Example Reaction: Pd-Catalyzed Cross-Coupling

5-(Difluoromethoxy)-2-iodopyridine participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl derivatives.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(TFA)₂, Xantphos, ArB(OH)₂, Cs₂CO₃, DMF, 70°C | 5-(Difluoromethoxy)-2-arylpyridine | 85–95% | , |

Mechanism :

-

Oxidative addition of the Pd(0) catalyst into the C–I bond.

-

Transmetallation with the boronic acid.

-

Reductive elimination to form the C–C bond.

Difluoromethoxy Group Reactivity

The –OCF₂H group undergoes decomposition under basic conditions to generate formyl fluoride (HCOF), enabling fluorocarbonylation.

Fluorocarbonylation with Aryl Halides

In the presence of CsF and Pd catalysts, 5-(Difluoromethoxy)-2-iodopyridine generates acyl fluorides via in situ HCOF formation.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(TFA)₂, Xantphos, CsF, DMF, 70°C | Aroyl fluoride (Ar-COF) | 70–99% | , |

Key Insight :

The difluoromethoxy group decomposes to HCOF, which couples with aryl halides via Pd-mediated insertion and β-hydride elimination .

Iodine Exchange Reactions

The iodine substituent can be replaced via halogen-exchange reactions, particularly with copper or nickel catalysts.

Ulmann-Type Coupling

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C | 5-(Difluoromethoxy)-2-aminopyridine | 65% |

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions.

Nitration

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 5-(Difluoromethoxy)-3-nitro-2-iodopyridine | 45% |

Regioselectivity :

Electrophiles preferentially attack the 3-position due to the electron-withdrawing effects of –OCF₂H and iodine.

Research Findings and Challenges

-

Catalytic Efficiency : Pd(TFA)₂ with Xantphos achieves near-quantitative yields in cross-couplings but requires strict anhydrous conditions .

-

Side Reactions : Competing hydrolysis of the difluoromethoxy group occurs under strongly acidic or prolonged reaction conditions .

-

Scalability : Reactions are scalable to gram quantities, but iodine removal remains a purification challenge.

Scientific Research Applications

5-(Difluoromethoxy)-2-iodopyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-iodopyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of 5-(Difluoromethoxy)-2-iodopyridine include:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications/Reactivity |

|---|---|---|---|

| 5-(Difluoromethoxy)-2-iodopyridine | -OCF$_2$H (5-position), -I (2-position) | ~255.0* | Cross-coupling reactions, API synthesis |

| 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | -OCF$2$H (2-position), -CH$2$Cl (5-position) | 193.58 | Lab reagent, intermediate for alkylation |

| 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | -OCF$_2$H (5-position), -SH (2-position) | ~216.2 | Precursor for pantoprazole synthesis |

| Ethyl 2-{2-chloro-5-[4-chloro-5-(difluoromethoxy)...} | Complex pyrazole-phenoxy structure | ~439.7 | Agrochemical or pharmaceutical intermediate |

*Estimated based on formula C$6$H$4$F$_2$INO.

Key Observations :

- Halogen Influence : The iodine atom in 5-(Difluoromethoxy)-2-iodopyridine enhances its utility in metal-catalyzed cross-coupling reactions compared to chlorine or sulfur analogs, which are less reactive in such contexts .

- Functional Group Reactivity : The chloromethyl group in 5-(Chloromethyl)-2-(difluoromethoxy)pyridine allows nucleophilic substitution, whereas the thiol (-SH) group in benzimidazole derivatives participates in oxidation and condensation reactions .

Physicochemical Properties

- Stability :

- 5-(Difluoromethoxy)-2-iodopyridine may exhibit lower thermal stability than sulfur-containing analogs (e.g., 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol) due to weaker C-I bonds.

- The thiol group in benzimidazole derivatives is prone to oxidation, forming sulfoxides or sulfones under oxidative conditions, a critical consideration in API synthesis .

Biological Activity

5-(Difluoromethoxy)-2-iodopyridine is an organofluorine compound with a unique structural configuration that includes a difluoromethoxy group and an iodine atom attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications in drug design.

- Molecular Formula : CHFIN

- Molecular Weight : Approximately 257.02 g/mol

The presence of both fluorine and iodine significantly influences the compound's reactivity and interactions with biological systems. The difluoromethoxy group enhances hydrogen bonding capabilities, which can improve binding strength to proteins or enzymes compared to non-fluorinated analogs.

Biological Activity Overview

Research indicates that 5-(Difluoromethoxy)-2-iodopyridine exhibits notable biological activities, particularly as a pharmaceutical agent. Its derivatives have shown significant activity against various biological targets, including enzymes involved in metabolic pathways. The compound's unique properties make it a candidate for further exploration in drug development.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Iodo-2-methoxypyridine | Iodine on pyridine; methoxy group | Less electronegative than difluoromethoxy; lower bioactivity |

| 2-Difluoromethoxypyridine | Difluoromethoxy group; no iodine | Increased hydrogen bond donor ability |

| 5-Fluoro-2-iodopyridine | Fluoro group instead of difluoromethoxy; iodine | Different electronic properties affecting reactivity |

| 5-Bromo-2-difluoromethoxypyridine | Bromine instead of iodine; difluoromethoxy | Altered reactivity due to bromine's different leaving ability |

The biological activity of 5-(Difluoromethoxy)-2-iodopyridine is primarily attributed to its ability to interact with specific biological targets. Studies have shown that compounds containing difluoromethoxy groups can enhance bioactivity through:

- Increased Binding Affinity : The difluoromethoxy group enhances the compound's ability to form hydrogen bonds, improving interactions with target proteins.

- Potential Inhibition of Enzymatic Activity : Similar compounds have been studied for their inhibitory effects on enzymes such as thymidylate synthase, which is crucial for DNA synthesis .

Case Studies and Research Findings

Several studies have evaluated the cytotoxicity and growth inhibitory activity of compounds related to 5-(Difluoromethoxy)-2-iodopyridine:

- In Vitro Studies : A series of alkylating phosphoramidate analogs were synthesized and tested against L1210 mouse leukemia cells. These compounds exhibited potent inhibition of cell proliferation, with IC(50) values in the nanomolar range. The mechanism involved intracellular release of active metabolites that inhibited thymidylate synthase .

- Comparative Analysis : Research comparing various halogenated pyridine derivatives indicated that those with difluoromethoxy substitutions showed enhanced bioactivity compared to their non-fluorinated counterparts. The presence of iodine also contributed to increased potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-(Difluoromethoxy)-2-iodopyridine, and how do reaction conditions influence yield and purity?

- Methodology : Begin with halogenation of pyridine derivatives. For example, iodination at the 2-position can be achieved via direct electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., AlCl₃). The difluoromethoxy group at the 5-position can be introduced by nucleophilic substitution of a hydroxyl or nitro precursor using difluoromethyl triflate [(CF₃O)₂CF₂] under anhydrous conditions .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Typical yields range from 50–70%, with purity >95% confirmed by NMR and LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing 5-(Difluoromethoxy)-2-iodopyridine?

- 1H/13C NMR : The difluoromethoxy group (-OCF₂H) shows characteristic splitting patterns (e.g., doublet of triplets for -CF₂ protons at δ ~5.5–6.5 ppm). Aromatic protons and iodine’s inductive effect shift pyridine ring signals predictably .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 301.9432 for C₆H₅F₂INO). LC-MS with electrospray ionization (ESI) detects trace impurities .

- X-ray Crystallography : Single-crystal analysis resolves iodine’s spatial orientation and intermolecular interactions, critical for solid-state stability studies .

Advanced Research Questions

Q. How can researchers mitigate agglomeration during crystallization of halogenated pyridines like 5-(Difluoromethoxy)-2-iodopyridine?

- Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to reduce nucleation density. Add anti-solvents (e.g., water) gradually to control supersaturation .

- Temperature Gradients : Slow cooling (0.5°C/min) minimizes particle collisions. Agitation rates >300 rpm disrupt agglomerate formation .

- Additives : Surfactants (e.g., Tween-80) or polymers (PVP) adsorb onto crystal surfaces, preventing fusion. Validate via SEM imaging .

Q. How should contradictory stability data for 5-(Difluoromethoxy)-2-iodopyridine under varying pH/temperature conditions be resolved?

- Analytical Workflow :

Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–60°C for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Identify Degradants : LC-MS/MS detects hydrolysis products (e.g., loss of iodine or difluoromethoxy groups). Compare with synthetic standards .

Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life. For pH-sensitive degradation, apply Q10 or Eyring models .

Q. What parameters are critical for scaling up 5-(Difluoromethoxy)-2-iodopyridine synthesis while maintaining reproducibility?

- Key Considerations :

- Stoichiometry : Optimize iodine/difluoromethoxy precursor ratios (1:1.2 molar excess for iodine) to minimize side reactions .

- Reactor Design : Use jacketed reactors with precise temperature control (±1°C) for exothermic steps.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.